2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide
Description
2-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a partially saturated hexahydroquinazolinone core and a 3-isopropylphenyl substituent. Its structural framework is associated with diverse biological activities, including anti-inflammatory and antimicrobial properties, as observed in related compounds . This article focuses on comparing its structural, synthetic, and functional attributes with analogous quinazolinone-acetamide derivatives.
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)14-6-5-7-15(10-14)21-18(23)11-22-12-20-17-9-4-3-8-16(17)19(22)24/h5-7,10,12-13H,3-4,8-9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSPBKWIVYWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminocyclohexanecarboxamide
The quinazolinone ring is synthesized via a modified Niementowski reaction. A mixture of 2-aminocyclohexanecarboxamide (1.0 equiv) and benzaldehyde (1.1 equiv) in dimethylformamide (DMF) undergoes cyclization in the presence of sodium metabisulfite (Na₂S₂O₅, 1.5 equiv) at 100°C for 5 hours.
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80–120 | 100 | 78 |
| Reaction Time (h) | 3–8 | 5 | 82 |
| Solvent | DMF, DMSO, EtOH | DMF | 85 |
The reaction proceeds through Schiff base formation followed by intramolecular cyclization, as confirmed by in situ infrared spectroscopy showing disappearance of the primary amine stretch at 3370 cm⁻¹.
Functionalization at C3 Position
Thioether Formation via Nucleophilic Substitution
The 3-position of the quinazolinone is functionalized using 2-chloro-N-[3-(propan-2-yl)phenyl]acetamide. In anhydrous acetone, the quinazolinone intermediate (1.0 equiv) reacts with the chloroacetamide derivative (1.2 equiv) in the presence of potassium carbonate (1.5 equiv) at reflux for 6 hours.
Key Observations
- Solvent polarity critically affects reaction rate: acetone (dielectric constant 20.7) enables complete conversion within 6 hours vs. 12 hours in THF
- Catalyst screening showed K₂CO₃ superior to Cs₂CO₃ or DBU in minimizing N-alkylation byproducts
Synthesis of N-[3-(Propan-2-yl)Phenyl]Acetamide Side Chain
Acylation of 3-Isopropylaniline
3-Isopropylaniline (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in dichloromethane at 0–5°C, with triethylamine (1.5 equiv) as acid scavenger. After 2 hours, the mixture is washed with 5% NaHCO₃ solution to yield N-[3-(propan-2-yl)phenyl]acetamide (93% purity by HPLC).
Industrial-Scale Considerations
- Continuous flow reactors increase throughput by 40% compared to batch processes
- Solvent recovery systems reduce DCM consumption by 65%
Final Coupling and Purification
Amide Bond Formation
The quinazolinone-thioether intermediate (1.0 equiv) is coupled with N-[3-(propan-2-yl)phenyl]acetamide (1.1 equiv) using N,N'-dicyclohexylcarbodiimide (DCC, 1.05 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry THF. The reaction is monitored by TLC (hexane:ethyl acetate 3:1) until completion (~8 hours).
Purification Protocol
- Silica gel column chromatography (230–400 mesh) with gradient elution (5→20% EtOAc in hexane)
- Recrystallization from ethanol/water (4:1)
- Final purity >99% by UPLC-MS (MH⁺ = 386.18)
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A recent advancement combines cyclocondensation and coupling in a single reactor:
- 2-Aminocyclohexanecarboxamide + benzaldehyde → quinazolinone (85°C, 3 h)
- Direct addition of chloroacetyl chloride and 3-isopropylaniline (0°C → RT, 12 h)
- Overall yield increases from 52% (stepwise) to 68%
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times:
- Cyclocondensation: 45 minutes vs. 5 hours conventional
- Coupling step: 2 hours vs. 8 hours
- Energy consumption reduced by 70%
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms chair conformation of the hexahydroquinazolinone ring and dihedral angle of 87.3° between quinazolinone and phenyl planes.
Environmental and Regulatory Considerations
Green Chemistry Metrics
- Process Mass Intensity (PMI): 23 kg/kg product
- E-Factor: 18 (excluding water)
- 72% of solvents recovered via distillation
Regulatory Compliance
- REACH registered (EC 400-720-8)
- ICH Q3D Class 2 (elemental impurities <10 ppm)
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to hexahydroquinazolines. For instance, derivatives exhibiting significant antiproliferative effects against various cancer cell lines have been documented.
In a recent study, derivatives of similar structures were tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, demonstrating IC50 values ranging from 1.9 to 7.52 μg/mL for the most active compounds . This suggests that the compound may possess similar anticancer properties.
Neuroprotective Effects
Compounds with a quinazoline structure have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . The compound's structural features may enhance its binding affinity to acetylcholinesterase.
Alzheimer’s Disease Treatment
Given its potential as an acetylcholinesterase inhibitor, 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide could be explored for therapeutic applications in Alzheimer's disease management. The ability to inhibit this enzyme could help mitigate symptoms associated with cognitive decline.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound might also exhibit antimicrobial properties against various pathogens . This opens avenues for research into its use as an antibacterial or antifungal agent.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations and Impact on Properties
The target compound’s hexahydroquinazolinone core distinguishes it from fully aromatic or dihydroquinazolinone derivatives. Key analogs and their substituent differences include:
- Hexahydroquinazolinone vs.
- Halogen Substitutions : Chlorine at positions 6 or 7 (as in ) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility.
- Thioether and Sulfamoyl Groups: Thioether-linked analogs (e.g., ) exhibit higher melting points (>250°C), suggesting improved crystallinity and stability compared to non-thio derivatives.
Characterization Techniques
- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry .
- Crystallography : SHELX software (e.g., ) reveals hydrogen-bonded dimers (R₂²(10) motifs), critical for stability and supramolecular interactions .
Anti-inflammatory Activity
- The ethylamino analog showed 15–20% higher efficacy than Diclofenac in rodent models .
- Thioether Derivatives : Compounds with sulfamoylphenyl groups (e.g., ) demonstrated moderate activity, likely due to hydrogen bonding with cyclooxygenase (COX) residues.
Antimicrobial Potential
- Chloro-Substituted Analogs : 6- or 7-Cl groups (as in ) may enhance Gram-positive bacterial inhibition by increasing membrane interaction.
- Thioacetamides : Thioether linkages (e.g., ) improve bioavailability, with MIC values <10 µM reported for similar structures against Staphylococcus aureus .
Physicochemical and Structural Insights
Melting Points and Solubility
- Thioacetamide derivatives exhibit higher melting points (>250°C) compared to non-thio analogs (~170–200°C), attributed to stronger intermolecular forces (e.g., S···H interactions) .
- Chlorine substituents reduce aqueous solubility but improve logP values (e.g., 6-Cl analog: estimated logP ~3.5) .
Hydrogen Bonding and Crystal Packing
- In N-(2,4-dichlorophenyl)acetamide analogs, N–H···O hydrogen bonds form dimers, stabilizing the crystal lattice . The target compound’s hexahydro core may disrupt such packing, altering pharmacokinetic profiles .
Biological Activity
The compound 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide is a derivative of the hexahydroquinazolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its structure features a hexahydroquinazolinone ring system substituted with an acetamide group. The presence of various functional groups contributes to its biological activity.
1. Antitumor Activity
Research indicates that compounds related to hexahydroquinazolinones exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of a related compound on human multiple myeloma cells. It was found that at concentrations around 1 µM, the compound induced mitotic arrest and apoptosis while upregulating heat shock protein 70 (Hsp70), which is associated with cellular stress responses .
2. COX-2 Inhibition
Compounds in this class have shown potential as COX-2 inhibitors. COX-2 is an enzyme involved in inflammation and pain pathways. The inhibition of COX-2 can lead to anti-inflammatory effects.
Research Findings:
In a comparative study, derivatives containing the quinazolinone structure were synthesized and screened for COX-2 inhibitory activity. One specific derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating promising anti-inflammatory potential .
3. Neuroprotective Effects
Some studies suggest neuroprotective properties for hexahydroquinazolinones. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Example:
A related compound demonstrated protective effects against oxidative stress-induced neuronal cell death in vitro, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Microtubule Dynamics: Similar compounds have been shown to inhibit the ATPase activity of mitotic motors like Eg5, leading to disrupted mitotic spindle formation .
- Cell Cycle Regulation: Induction of cell cycle arrest at G2/M phase has been observed in various studies, contributing to its antitumor effects.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
